molecular formula C13H18BF3O3 B7933961 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid

Cat. No.: B7933961
M. Wt: 290.09 g/mol
InChI Key: RHWYMBSUAYBMLS-UHFFFAOYSA-N
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Description

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid is a complex organic compound that features a borinic acid functional group. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydroxy-substituted butyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethyl)phenylboronic acid with a suitable hydroxy-substituted butyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are precisely controlled. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency. Purification processes, such as crystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the borinic acid group to borane or other reduced forms.

    Substitution: The hydroxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borane derivatives. Substitution reactions can result in a variety of new compounds with modified functional groups.

Scientific Research Applications

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is employed in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid exerts its effects involves interactions with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophiles, making it a useful tool in studying enzyme mechanisms and protein interactions. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the trifluoromethyl and hydroxy-substituted butyl groups, making it less reactive in certain contexts.

    Trifluoromethylphenylboronic Acid: Similar in structure but lacks the hydroxy-substituted butyl group, affecting its chemical properties.

    Hydroxybutylboronic Acid: Contains the hydroxy-substituted butyl group but lacks the trifluoromethylphenyl group, resulting in different reactivity.

Uniqueness

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both the trifluoromethyl and hydroxy-substituted butyl groups allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF3O3/c1-11(2,18)12(3,4)20-14(19)10-7-5-9(6-8-10)13(15,16)17/h5-8,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWYMBSUAYBMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(F)(F)F)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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